N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-23-10-12-24(13-11-23)19-20-14-17(15-21-19)22-18(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDXOOSFFBUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide involves multiple steps. One common method starts with the preparation of 2-(4-Methylpiperazin-1-yl)pyrimidine, which is then reacted with 4-phenylbutanoyl chloride under specific conditions to form the final product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide and its derivatives:
Cell Line Studies
In vitro studies have shown significant growth inhibition against various human cancer cell lines. For example:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Smh-3 | HL-60 | 103.26 ± 4.59 | G2/M arrest, apoptosis |
| Compound A | K562 | 50 | Caspase activation |
| Compound B | MCF7 | 75 | ROS induction |
Antimicrobial Activity
In addition to its anticancer properties, some derivatives of this compound have exhibited antimicrobial activity against various pathogens. This dual functionality suggests potential applications in both oncology and infectious disease management.
Case Studies
- G2/M Arrest Study : A study involving a derivative similar to this compound demonstrated significant G2/M phase arrest in HL-60 cells after treatment with a concentration of 100 nM, indicating its potential as a therapeutic agent against leukemia.
- Caspase Activation in Apoptosis : Another case study revealed that treatment with related compounds led to increased levels of activated caspases (caspase 3, 7, and 9), confirming the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compound 7 (N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide)
- Substituents: Morpholine-carbonyl and 4-nitrophenoxypropyl groups.
- Key Differences: The presence of a morpholine-carbonyl group increases hydrophilicity compared to the 4-methylpiperazine in the target compound. The 4-nitrophenoxypropyl chain introduces electron-withdrawing nitro groups, which may alter redox properties or metabolic stability .
- Synthesis : Uses TBTU/DIEA-mediated coupling, similar to methods applicable for the target compound’s amide bond formation .
Compound 12a (N-(3-(3-methoxyphenoxy)propyl)-N-methyl-2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)pyrimidine-5-carboxamide)
- Substituents: 3-Methoxyphenoxypropyl and 2-nitrophenyl groups.
- Key Differences : The methoxy group enhances lipophilicity, while the nitro group may confer electrophilic reactivity. This contrasts with the target compound’s simpler phenylbutanamide chain, which balances hydrophobicity and steric bulk .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Substituents: Fluorophenyl and methoxyphenylaminomethyl groups.
- Key Differences: Fluorine substitution improves metabolic stability and membrane permeability. The aminomethyl linker facilitates hydrogen bonding, unlike the target compound’s direct butanamide linkage .
Pharmacological and Structural Insights
Patent-Based Analogs
The patent literature () describes compounds like N-(2-(3-cyano-6-(2-(piperidin-4-yliden)acetamido)chinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamid, which share the pyrimidin-5-yl backbone but incorporate complex quinoline and piperidine systems. These analogs emphasize:
- Increased Molecular Complexity : Larger fused-ring systems may enhance target specificity but reduce synthetic accessibility.
- Functional Group Diversity: Cyano and dimethylamino groups introduce polar interactions absent in the target compound .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows amide-coupling protocols (e.g., TBTU/DIEA) as seen in . However, the absence of nitro or morpholine groups simplifies purification compared to analogs like Compound 7 or 12a .
- Structure-Activity Relationships (SAR): The 4-methylpiperazine group may improve solubility relative to morpholine-based analogs.
- Crystallographic Trends : Pyrimidine derivatives often exhibit planar aromatic systems with substituent-dependent twists (e.g., 12.8° dihedral angle in ), which influence packing and stability .
Biological Activity
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C24H26N6O
- Molecular Weight : 412.487 g/mol
- IUPAC Name : N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}pyridine-3-carboxamide
This compound is believed to act primarily through the inhibition of specific kinases involved in cancer cell signaling pathways. Notably, it has been associated with the inhibition of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is a target for treating B-cell malignancies.
Inhibition of BTK
Recent studies have shown that compounds similar to this compound exhibit potent inhibitory effects on BTK with IC50 values in the nanomolar range. For instance, a related compound demonstrated an IC50 of 7 nM against BTK and effectively inhibited TMD8 B cell lymphoma cell growth by inducing apoptosis and cell cycle arrest at the G1 phase .
Antitumor Activity
The compound has been evaluated for its antitumor properties in various preclinical studies. It has shown significant efficacy in inhibiting tumor growth in xenograft models, particularly in non-small cell lung cancer (NSCLC). For example, when combined with established EGFR inhibitors, it exhibited enhanced antitumor activity .
Selectivity Profile
In kinase selectivity assays, this compound demonstrated a favorable selectivity profile compared to first-generation inhibitors like ibrutinib. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .
Case Studies
- Study on BTK Inhibition :
- Combination Therapy in NSCLC :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
